1,1'-Selenonylbis(4-methylbenzene)
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Overview
Description
Bis(4-methylphenyl) selenone: is an organoselenium compound characterized by the presence of selenium atoms bonded to two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl) selenone typically involves the oxidation of Bis(4-methylphenyl) selenide. A common method includes the use of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to achieve the desired selenone product .
Industrial Production Methods: Industrial production of Bis(4-methylphenyl) selenone may involve similar oxidation processes but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for efficiency, yield, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-methylphenyl) selenone can undergo further oxidation reactions, potentially forming higher oxidation state selenium compounds.
Reduction: It can be reduced back to Bis(4-methylphenyl) selenide using reducing agents such as sodium borohydride.
Substitution: The selenone group can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Higher oxidation state selenium compounds.
Reduction: Bis(4-methylphenyl) selenide.
Substitution: Compounds where the selenium atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry: Bis(4-methylphenyl) selenone is used as a reagent in organic synthesis, particularly in the formation of selenium-containing polymers. These polymers exhibit unique optical and electrical properties, making them valuable in materials science .
Biology and Medicine: Selenium compounds, including Bis(4-methylphenyl) selenone, have shown potential in medicinal chemistry due to their antioxidant properties. They are being explored for their anticancer and chemopreventive activities .
Industry: In the industrial sector, Bis(4-methylphenyl) selenone is used in the synthesis of high refractive index polymeric materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Bis(4-methylphenyl) selenone involves its ability to undergo redox reactions. The selenium atom can alternate between different oxidation states, allowing it to participate in various chemical transformations. This redox activity is crucial for its role as an antioxidant and in catalytic processes .
Comparison with Similar Compounds
- Bis(4-methylphenyl) selenide
- Vinyl selenones
- Selenocyanates
Comparison: Bis(4-methylphenyl) selenone is unique due to its specific structure and the presence of two 4-methylphenyl groups. This structure imparts distinct chemical properties, such as higher stability and specific reactivity patterns compared to other selenium compounds like vinyl selenones and selenocyanates .
Properties
CAS No. |
33646-44-5 |
---|---|
Molecular Formula |
C14H14O2Se |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)selenonylbenzene |
InChI |
InChI=1S/C14H14O2Se/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
MULJWZIUOVWAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se](=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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